5-bromo-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
5-bromo-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a methoxy group, and an oxazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Bromination: Introduction of the bromine atom into the aromatic ring.
Methoxylation: Addition of the methoxy group.
Formation of the oxazolo-pyridine moiety: This step involves the construction of the heterocyclic ring system.
Amidation: Formation of the amide bond linking the benzamide and oxazolo-pyridine units.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-bromo-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxybenzaldehyde: Shares the bromine and methoxy groups but lacks the oxazolo-pyridine moiety.
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure with a hydroxy group instead of an amide linkage.
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a bromine and methoxy group but differs in the heterocyclic system.
Uniqueness
The uniqueness of 5-bromo-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide lies in its combination of functional groups and heterocyclic structure, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C20H14BrN3O3 |
---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14BrN3O3/c1-26-16-8-7-13(21)11-15(16)19(25)23-14-5-2-4-12(10-14)20-24-18-17(27-20)6-3-9-22-18/h2-11H,1H3,(H,23,25) |
InChI Key |
FCQBEFQMHQBETB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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